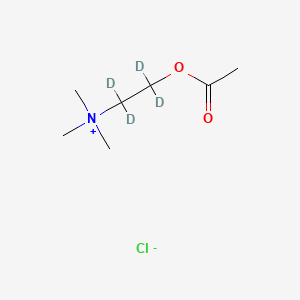
Acetylcholine-1,1,2,2-D4 chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylcholine-1,1,2,2-D4 Chloride is a stable cholinergic agonist with muscarinic and nicotinic actions . It is available as white or off-white hygroscopic crystals, or as a crystalline powder .
Synthesis Analysis
The synthesis of Acetylcholine-1,1,2,2-D4 Chloride involves the combination of two constituents, choline, and an acetyl group, the latter derived from the coenzyme acetyl-CoA . Choline is naturally present in foods such as egg yolks, liver, seeds of various vegetables, and legumes. Choline is also produced by the liver natively .Molecular Structure Analysis
The molecular formula of Acetylcholine-1,1,2,2-D4 Chloride is C7H16ClNO2 . The molecular weight is 185.68 g/mol .Chemical Reactions Analysis
When the muscarinic receptor is bound by acetylcholine, it will change its conformation, causing the α subunit to release the natively bound guanosine diphosphate molecule (GDP) and trade it for guanosine triphosphate (GTP) .Physical And Chemical Properties Analysis
Acetylcholine-1,1,2,2-D4 Chloride is hygroscopic in nature and is highly soluble in water, alcohol, propylene glycol, and chloroform .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of Acetylcholine-1,1,2,2-D4 chloride:
Neurotransmitter Quantification
Acetylcholine-1,1,2,2-D4 chloride is used as an internal standard in LC-MS/MS-based methods for the simultaneous quantification of neurotransmitters like dopamine (DA), serotonin (SRT), gamma-aminobutyric acid (GABA), and acetylcholine (ACh) in model organisms such as C. elegans .
Cholinergic System Studies
This compound is crucial for studying the cholinergic system in both vertebrates and invertebrates due to its role in many biological processes. Disturbances in acetylcholine transmission are closely related to neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Analytical Profiling
In analytical chemistry, Acetylcholine-1,1,2,2-D4 chloride serves as an analytical profile standard for measuring acetylcholine levels in various mediums using techniques like reversed-phase ion-pair chromatography combined with electrospray ionization on quadrupole ion trap instruments .
Brain Microdialysates Measurement
It is also used in the measurement of acetylcholine in rat brain microdialysates by LC-MS/MS methods, which is vital for understanding neurotransmitter dynamics in live brain tissues .
Wirkmechanismus
Zukünftige Richtungen
Research on the physiological and pathological roles and the tracking of the concentration changes of Acetylcholine-1,1,2,2-D4 Chloride in vivo are significant to the prevention and treatment of many kinds of nervous system diseases, such as Alzheimer’s disease, Parkinson’s disease, Myasthenia gravis and so on . The latest research and related applications of the optical and electrochemical biosensors are described, and the future development directions and challenges are prospected .
Eigenschaften
IUPAC Name |
(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOREOARAHOCO-NXMSQKFDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylcholine-1,1,2,2-D4 chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

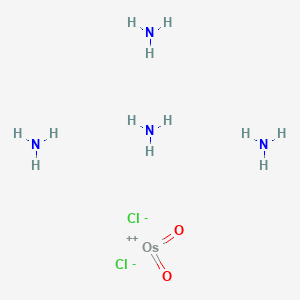
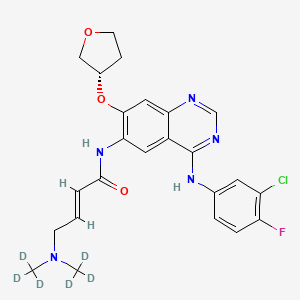
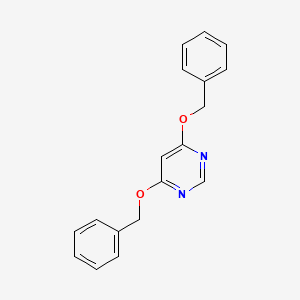

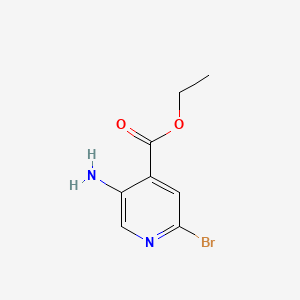
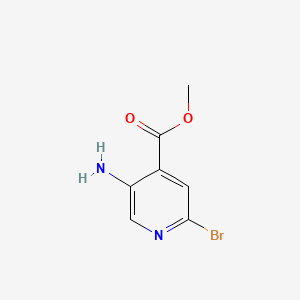
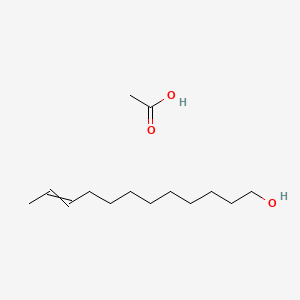
![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)

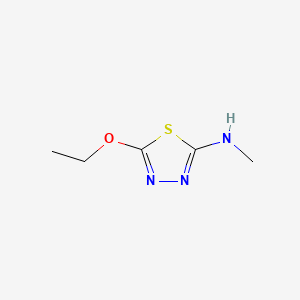
![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)
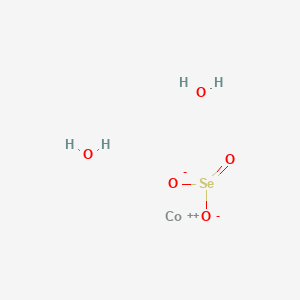

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)